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molecular formula C7H6N2OS B1265925 2-Amino-6-hydroxybenzothiazole CAS No. 26278-79-5

2-Amino-6-hydroxybenzothiazole

Cat. No. B1265925
M. Wt: 166.2 g/mol
InChI Key: VLNVTNUTGNBNBY-UHFFFAOYSA-N
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Patent
US08883783B2

Procedure details

The intermediate 2-amino-1,3-benzothiazol-6-ol was prepared according to a slightly modified literature procedure by Lau and Gompf: J. Org. Chem. 1970, 35, 4103-4108. To a stirred solution of thiourea (7.6 g, 0.10 mol) in a mixture of 200 mL ethanol and 9 mL concentrated hydrochloric acid was added a solution of 1,4-benzoquinone (21.6 g, 0.20 mol) in 400 mL of hot ethanol. The reaction was stirred for 24 hours at room temperature and then concentrated to dryness. The residue was triturated with hot acetonitrile and the resulting solid was filtered and dried.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[S:3].[C:5]1(=O)[CH:10]=[CH:9][C:8](=[O:11])[CH:7]=[CH:6]1>C(O)C.Cl>[NH2:1][C:2]1[S:3][C:10]2[CH:9]=[C:8]([OH:11])[CH:7]=[CH:6][C:5]=2[N:4]=1

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
9 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
21.6 g
Type
reactant
Smiles
C1(C=CC(C=C1)=O)=O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hot acetonitrile
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC=1SC2=C(N1)C=CC(=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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